
Ac-VDVAD-pNA (trifluoroacetate salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ac-VDVAD-pNA (trifluoroacetate salt) is a colorimetric substrate specifically designed for caspase-2. Caspase-2 is an enzyme that plays a crucial role in the process of apoptosis, or programmed cell death. The compound consists of a peptide sequence, Val-Asp-Val-Ala-Asp (VDVAD), which is recognized and cleaved by caspase-2, releasing p-nitroanilide (pNA). This release can be quantified by colorimetric detection at 405 nm, making it a valuable tool for measuring caspase-2 activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-VDVAD-pNA (trifluoroacetate salt) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of Ac-VDVAD-pNA (trifluoroacetate salt) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity, typically ≥95% .
化学反応の分析
Types of Reactions
Ac-VDVAD-pNA (trifluoroacetate salt) primarily undergoes enzymatic cleavage reactions. Caspase-2 recognizes and cleaves the VDVAD peptide sequence, releasing p-nitroanilide (pNA). This reaction is specific to caspase-2 but can also be cleaved, with lower efficiency, by caspase-3 and caspase-7 .
Common Reagents and Conditions
Reagents: Caspase-2 enzyme, buffer solutions (e.g., phosphate-buffered saline).
Conditions: Optimal pH and temperature for caspase-2 activity, typically around pH 7.4 and 37°C.
Major Products
The major product formed from the cleavage of Ac-VDVAD-pNA (trifluoroacetate salt) by caspase-2 is p-nitroanilide (pNA), which can be detected colorimetrically .
科学的研究の応用
Ac-VDVAD-pNA (trifluoroacetate salt) is widely used in scientific research, particularly in the fields of cell biology and biochemistry. Its primary application is as a substrate for measuring caspase-2 activity, which is crucial for studying apoptosis. This compound is used in:
Chemistry: To study enzyme kinetics and substrate specificity.
Biology: To investigate the role of caspase-2 in apoptosis and other cellular processes.
Medicine: To explore potential therapeutic targets for diseases involving dysregulated apoptosis, such as cancer.
Industry: In the development of diagnostic assays and screening tools for caspase-2 activity
作用機序
The mechanism of action of Ac-VDVAD-pNA (trifluoroacetate salt) involves its recognition and cleavage by caspase-2. Caspase-2 binds to the VDVAD peptide sequence and cleaves it, releasing p-nitroanilide (pNA). This cleavage event can be quantified by measuring the absorbance at 405 nm, providing a direct measure of caspase-2 activity. The molecular target of this compound is the active site of caspase-2, and the pathway involved is the apoptotic signaling pathway .
類似化合物との比較
Ac-VDVAD-pNA (trifluoroacetate salt) is unique in its specificity for caspase-2. Similar compounds include:
Ac-DEVD-pNA: A substrate for caspase-3.
Ac-LEHD-pNA: A substrate for caspase-9.
Ac-IETD-pNA: A substrate for caspase-8.
These compounds differ in their peptide sequences, which confer specificity for different caspases. Ac-VDVAD-pNA (trifluoroacetate salt) is particularly valuable for studying caspase-2 due to its high specificity and efficiency .
特性
分子式 |
C31H42F3N7O14 |
|---|---|
分子量 |
793.7 g/mol |
IUPAC名 |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C29H41N7O12.C2HF3O2/c1-13(2)23(31-16(6)37)29(46)34-20(12-22(40)41)27(44)35-24(14(3)4)28(45)30-15(5)25(42)33-19(11-21(38)39)26(43)32-17-7-9-18(10-8-17)36(47)48;3-2(4,5)1(6)7/h7-10,13-15,19-20,23-24H,11-12H2,1-6H3,(H,30,45)(H,31,37)(H,32,43)(H,33,42)(H,34,46)(H,35,44)(H,38,39)(H,40,41);(H,6,7)/t15-,19-,20-,23-,24-;/m0./s1 |
InChIキー |
GBBBMAYPADJDNR-RJOXADQZSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O |
正規SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


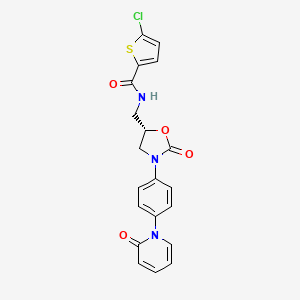

![4-[[2-[4-chloro-2-[3-fluoro-5-(trifluoromethyl)benzoyl]phenoxy]acetyl]amino]-2-fluoro-3-methylbenzoic acid](/img/structure/B10796923.png)


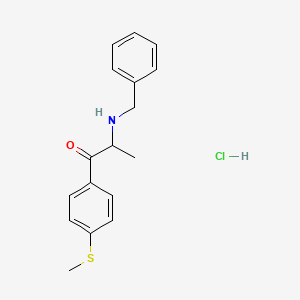
![(2'R,3R,3'S,5'S)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B10796940.png)
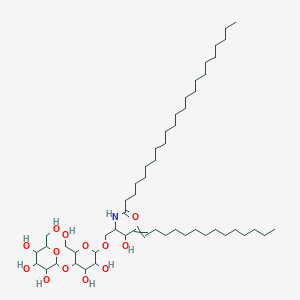
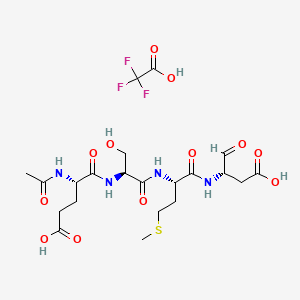

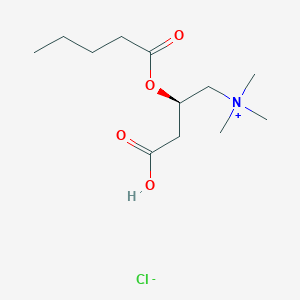
![3-[4-(Difluoromethoxy)phenyl]-5-(3-phenylpropyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10796983.png)

![3-[4-(Difluoromethoxy)phenyl]-5-[2-(3,4-difluorophenyl)-2-fluoroethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10796995.png)
